
7-Chloro-3-iodoquinolin-4-ol
Overview
Description
7-Chloro-3-iodoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H5ClINO and a molecular weight of 305.5 g/mol This compound is characterized by the presence of a quinoline core, substituted with hydroxyl, chlorine, and iodine groups at positions 4, 7, and 3, respectively
Preparation Methods
The synthesis of 7-Chloro-3-iodoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with sodium iodide in the presence of a suitable solvent . The reaction conditions typically include heating the mixture to facilitate the substitution of the chlorine atom at position 3 with an iodine atom.
Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
7-Chloro-3-iodoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 7-Chloro-3-iodoquinolin-4-ol has been investigated for its antimicrobial properties.
Medicine: The compound exhibits potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodoquinolin-4-ol involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, ultimately resulting in cell death .
The molecular pathways involved in its action are still under investigation, but it is believed that the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity. This interaction can lead to the generation of reactive oxygen species, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
7-Chloro-3-iodoquinolin-4-ol can be compared with other quinoline derivatives, such as:
7-Chloro-4-iodoquinoline: Similar in structure but lacks the hydroxyl group at position 4.
5-Chloro-7-iodo-8-quinolinol: Another related compound with a hydroxyl group at position 8 instead of 4.
4-Hydroxyquinoline: A simpler derivative without the chlorine and iodine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, chlorine, and iodine groups makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
7-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLASDJYPIWKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500466 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860236-13-1 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1625519.png)

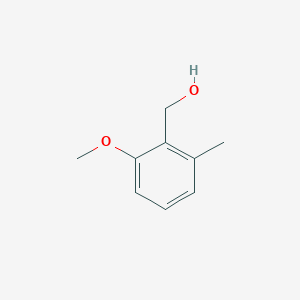



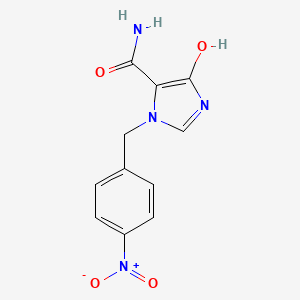
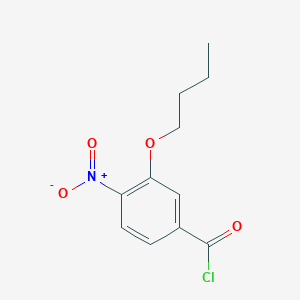
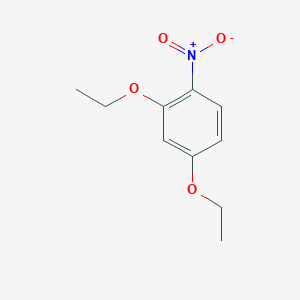

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)
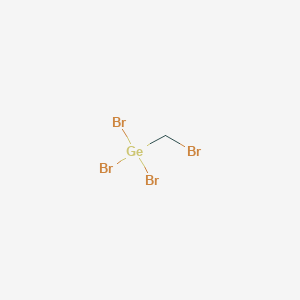
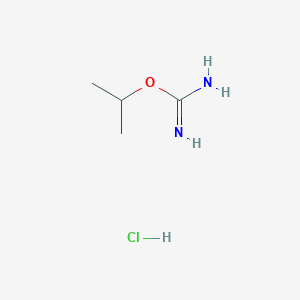
![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)
